Hydroxychinole und Derivate

Hydroxyquinolines and their derivatives are a class of organic compounds characterized by the presence of one or more hydroxyl groups attached to a quinoline ring. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties. The introduction of hydroxyl groups can significantly enhance the solubility and bioavailability of these derivatives, making them valuable in pharmaceutical applications.

Structurally, hydroxyquinolines are derived from quinoline by replacing one or more hydrogen atoms with a hydroxyl group (-OH). This modification often results in improved interactions with biological targets, such as enzymes and receptors. For instance, the addition of a hydroxyl group can enhance the binding affinity of these compounds to bacterial DNA gyrase, leading to potent antibacterial effects.

In pharmaceutical research, hydroxyquinolines and their derivatives are explored for various therapeutic uses. Their versatility allows them to be used in formulations targeting both gram-positive and gram-negative bacteria, as well as certain parasites. Moreover, due to their structural diversity, these compounds can be tailored to suit specific medicinal needs through further functional group modifications.

Overall, the application of hydroxyquinolines and their derivatives spans a broad spectrum from academic research to clinical drug development, showcasing their significant potential in the pharmaceutical industry.

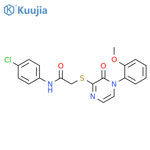

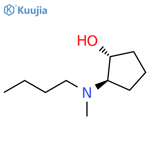

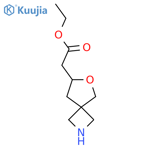

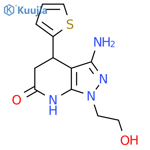

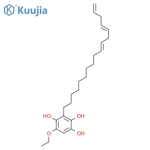

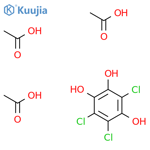

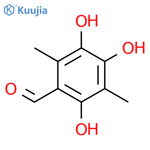

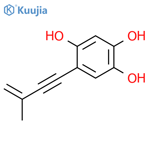

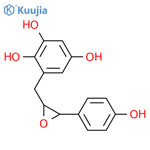

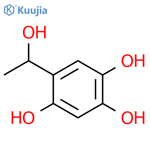

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

1,2,4-Benzenetriol, 5-ethoxy-3-(10Z,13Z)-10,13,16-heptadecatrienyl- | 492469-82-6 | C25H38O4 |

|

Acetic acid--3,5,6-trichlorobenzene-1,2,4-triol (3/1) | 188729-33-1 | C12H15Cl3O9 |

|

Benzaldehyde, 2,4,5-trihydroxy-3,6-dimethyl- | 858489-50-6 | C9H10O4 |

|

1,2,4-Benzenetriol, 5-(3-methyl-3-buten-1-ynyl)- | 879898-75-6 | C11H10O3 |

|

2-Methyl-3,4,6-trihydroxybenzaldehyde | 194221-93-7 | C8H8O4 |

|

Artocarpol J | 643733-92-0 | C15H14O5 |

|

1-(2,4,5-Trihydroxyphenyl)ethanol | 1132751-83-7 | C8H10O4 |

Verwandte Literatur

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

5. Book reviews

Empfohlene Lieferanten

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte